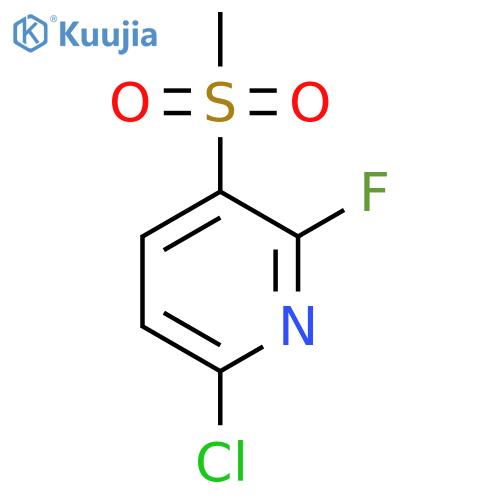Cas no 1093880-36-4 (6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine)

1093880-36-4 structure
商品名:6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine
6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 6-CHLORO-2-FLUORO-3-METHANESULFONYL-PYRIDINE
- 6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine
-
- インチ: 1S/C6H5ClFNO2S/c1-12(10,11)4-2-3-5(7)9-6(4)8/h2-3H,1H3
- InChIKey: UZSNFGDSZBMACB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C(=N1)F)S(C)(=O)=O
計算された属性
- せいみつぶんしりょう: 208.971
- どういたいしつりょう: 208.971
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 251
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.4
6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-500mg |
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |
1093880-36-4 | 98% | 500mg |
¥989.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-5g |
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |
1093880-36-4 | 98% | 5g |
¥5724.00 | 2024-08-09 | |
| Aaron | AR022I9I-5g |
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |
1093880-36-4 | 95% | 5g |
$1136.00 | 2025-02-13 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-10g |
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |
1093880-36-4 | 98% | 10g |
¥8433.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261945-1g |
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |
1093880-36-4 | 98% | 1g |
¥1279.00 | 2024-08-09 | |
| Aaron | AR022I9I-1g |
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine |
1093880-36-4 | 95% | 1g |
$379.00 | 2025-02-13 |
6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
1093880-36-4 (6-Chloro-2-fluoro-3-(methylsulfonyl)pyridine) 関連製品
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)
- 857369-11-0(2-Oxoethanethioamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 124-83-4((1R,3S)-Camphoric Acid)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
推奨される供給者
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
